6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
CAS No.: 196934-80-2
Cat. No.: VC7554848
Molecular Formula: C15H16ClNO3
Molecular Weight: 293.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 196934-80-2 |
|---|---|
| Molecular Formula | C15H16ClNO3 |
| Molecular Weight | 293.75 |
| IUPAC Name | 6-[(3-chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H16ClNO3/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(19)20/h2-4,7-8,10-11H,5-6H2,1H3,(H,17,18)(H,19,20) |
| Standard InChI Key | AUBWIOBFBFHVQX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)C2CC=CCC2C(=O)O |
Introduction
Structural and Stereochemical Considerations
Molecular Geometry
X-ray crystallography data is unavailable in the provided sources, but computational models predict a semi-rigid structure. The cyclohexene ring adopts a boat conformation to minimize steric strain between the carboxylic acid (C1) and carbamoyl (C6) groups. The 3-chloro-2-methylphenyl group rotates freely around the carbamoyl N-C bond, creating multiple conformational states .
Synthesis and Manufacturing
While detailed synthetic protocols are absent in the provided sources, retrosynthetic analysis suggests plausible pathways:
Key Steps
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Cyclohexene carboxylation: Friedel-Crafts acylation of cyclohexene with chloroacetyl chloride, followed by hydrolysis to yield cyclohex-3-ene-1-carboxylic acid.
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Carbamoyl formation: Reaction of the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, then coupling with 3-chloro-2-methylaniline via nucleophilic acyl substitution .
Industrial Production
Suppliers like ChemDiv (Catalog ID: Y205-2243) synthesize the compound at milligram to gram scales, as evidenced by its availability for screening libraries . Pilot-scale production would require optimization of:
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Catalysts: Transition metal catalysts (e.g., Pd/C) for hydrogenation steps.
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Purification: Chromatography or recrystallization from ethanol/water mixtures .
Physicochemical Properties
Critical parameters from experimental and computational studies include:
The moderate logP value suggests moderate membrane permeability, while low aqueous solubility may limit bioavailability without formulation aids .
Pharmacological and Biological Activity
Although direct pharmacological data is unavailable in the provided sources, structural analogs provide insights:
Target Prediction
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Carbonic anhydrase: The carboxylic acid and carbamoyl groups mimic sulfonamide inhibitors, suggesting possible binding to Zn²⁺-dependent enzymes .
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Cyclooxygenase (COX): The chloroaryl group may interact with hydrophobic pockets in inflammatory enzymes .
Toxicity Profile
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In vitro cytotoxicity: No data available, but the logD value (0.87 at pH 7.4) indicates moderate cellular uptake .
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Metabolic stability: Predicted hepatic clearance via glucuronidation of the carboxylic acid group .
Isomeric and Analogous Compounds
A closely related isomer, 6-[(5-chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (CAS 339022-00-3), differs in the chloro substituent position on the aromatic ring . Key comparisons:
| Parameter | 3-Chloro Isomer | 5-Chloro Isomer |
|---|---|---|
| Molecular Weight | 293.75 g/mol | 293.74 g/mol |
| logP | 3.2285 | 3.12 (estimated) |
| Commercial Availability | ChemDiv Y205-2243 | A2B Chem AO84627 |
The 5-chloro isomer shows marginally lower hydrophobicity due to reduced steric shielding of the chloro group .
Applications and Future Directions
Current Uses
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Chemical biology: Probe compound for mapping carboxylesterase activity in cell lysates .
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Materials science: Monomer for synthesizing polyamides with tunable rigidity .
Research Opportunities
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Enantioselective synthesis: Development of chiral catalysts to isolate active stereoisomers.
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Prodrug development: Esterification of the carboxylic acid to improve oral bioavailability.
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Computational modeling: Molecular dynamics simulations to predict protein binding sites.
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